(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol, also known as GSK-3 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which is a key enzyme involved in many physiological processes such as glucose metabolism, cell differentiation, and apoptosis.
Wirkmechanismus
(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor works by inhibiting the activity of this compound, which is a key enzyme involved in many physiological processes such as glucose metabolism, cell differentiation, and apoptosis. This compound inhibitor binds to the active site of this compound and prevents it from phosphorylating its substrates. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce inflammation, and promote cell survival. It has also been shown to reduce the accumulation of amyloid-beta plaques in Alzheimer's disease and inhibit tumor growth in cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and target intracellular enzymes. It has also been extensively studied and has a well-established mechanism of action. However, this compound inhibitor also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It can also have off-target effects and interact with other intracellular enzymes.
Zukünftige Richtungen
There are several future directions for the study of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor. One direction is to develop more potent and selective inhibitors of this compound that have fewer off-target effects. Another direction is to study the long-term effects of this compound inhibitor in animal models and humans. It is also important to identify biomarkers that can predict response to this compound inhibitor and monitor its efficacy in clinical trials. Finally, the therapeutic potential of this compound inhibitor in other diseases such as Parkinson's disease and Huntington's disease should be explored.
Synthesemethoden
The synthesis of (1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor involves a series of chemical reactions that are carried out in a laboratory setting. The starting material is 2-bromoanisole, which is reacted with pyridine-3-carboxaldehyde to form 2-(pyridin-3-ylmethoxy)phenyl bromide. This intermediate is then reacted with (1R,2S)-1-aminoindan-2-ol to form the final product, this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In diabetes, this compound inhibitor has been shown to improve insulin sensitivity and glucose metabolism. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, this compound inhibitor has been shown to stabilize mood and prevent episodes of mania and depression.
Eigenschaften
IUPAC Name |
(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-20-12-17-7-1-3-9-19(17)22(20)24-14-18-8-2-4-10-21(18)26-15-16-6-5-11-23-13-16/h1-11,13,20,22,24-25H,12,14-15H2/t20-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADDOZANHGIAV-RBBKRZOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3OCC4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NCC3=CC=CC=C3OCC4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.